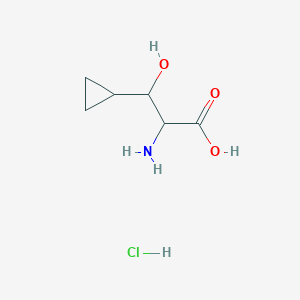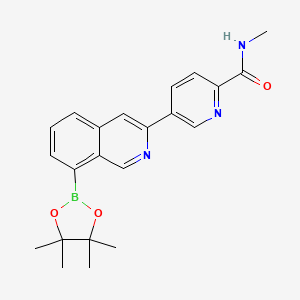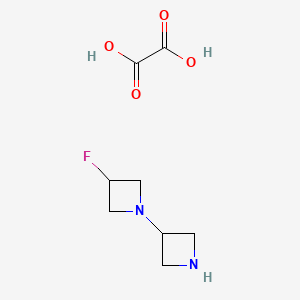![molecular formula C12H12N2O3S2 B2624977 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide CAS No. 2319894-08-9](/img/structure/B2624977.png)
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide is an organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bithiophene moiety, which imparts unique electronic properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide can be achieved through several methods. One common approach involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with the appropriate amine to yield the desired oxalamide . Another method involves the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex . This method is considered more sustainable and environmentally friendly.
Industrial Production Methods
Industrial production of oxalamides typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The dehydrogenative coupling method is gaining popularity due to its green chemistry approach.
化学反应分析
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bithiophene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学研究应用
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
N1,N2-bis(3-hydroxyphenyl)oxalamide: Similar in structure but with hydroxyphenyl groups instead of bithiophene.
N1,N2-bis(thiophen-2-ylmethyl)oxalamide: Contains thiophen-2-ylmethyl groups instead of bithiophene.
Uniqueness
N1-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices .
属性
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-5-8(15)10-2-1-9(19-10)7-3-4-18-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWMWIIYHKWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-methylphenyl)-3-[1-(pyridin-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2624894.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)

![4-{[1-(2,4-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2624904.png)



![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2624914.png)
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)

